Cas no 946299-84-9 (1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(3-Chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea is a chemically synthesized urea derivative featuring a chlorophenyl and methoxyphenyl-substituted pyrrolidinone scaffold. This compound exhibits structural characteristics that may enhance binding affinity and selectivity in pharmacological applications, particularly as a potential modulator of biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups contributes to its versatile reactivity profile. Its pyrrolidinone core offers conformational rigidity, which can improve stability and interaction specificity. The compound is of interest in medicinal chemistry research for its potential as a precursor or intermediate in the development of novel therapeutic agents. Suitable for controlled experimental use under appropriate laboratory conditions.
1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea structure
946299-84-9 structure
Product Name:1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
CAS No:946299-84-9
MF:C19H20ClN3O3
MW:373.833403587341
CID:5901334
PubChem ID:16919967
Update Time:2025-10-28

1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(3-chlorophenyl)-N'-[[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]methyl]-
    • AKOS024643954
    • 946299-84-9
    • 1-(3-chlorophenyl)-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
    • F2372-0058
    • 1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
    • 1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
    • 1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
    • Inchi: 1S/C19H20ClN3O3/c1-26-17-7-5-16(6-8-17)23-12-13(9-18(23)24)11-21-19(25)22-15-4-2-3-14(20)10-15/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25)
    • InChI Key: MXUJORMDPHQATJ-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(Cl)=C1)C(NCC1CC(=O)N(C2=CC=C(OC)C=C2)C1)=O

Computed Properties

  • Exact Mass: 373.1193192g/mol
  • Monoisotopic Mass: 373.1193192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 70.7Ų

Experimental Properties

  • Density: 1.317±0.06 g/cm3(Predicted)
  • Boiling Point: 599.0±48.0 °C(Predicted)
  • pka: 13.32±0.46(Predicted)

1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea Pricemore >>

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1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea Related Literature

Additional information on 1-(3-chlorophenyl)-3-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea

1-(3-Chlorophenyl)-3-{1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea: A Comprehensive Overview

1-(3-Chlorophenyl)-3-{1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea, commonly referred to by its CAS Registry Number CAS No. 946299-84-9, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a urea group with a substituted pyrrolidine ring and aromatic substituents. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

The molecular structure of 1-(3-Chlorophenyl)-3-{1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea is notable for its intricate arrangement of functional groups. The urea moiety serves as a central connecting unit, linking a 3-chlorophenyl group to a pyrrolidine ring that is further substituted with a 4-methoxyphenyl group and an oxo (ketone) functional group. This combination of electron-withdrawing and electron-donating groups creates a molecule with versatile reactivity and potential bioactivity.

Recent studies have highlighted the importance of such compounds in drug discovery efforts, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the oxo group within the pyrrolidine ring introduces rigidity to the molecule, which can enhance binding affinity to target proteins. Additionally, the aromatic substituents contribute to the compound's lipophilicity, which is a critical factor in drug design for improving bioavailability.

The synthesis of CAS No. 946299-84-9 involves a multi-step process that typically begins with the preparation of the pyrrolidine derivative followed by coupling with the urea moiety. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the reaction conditions and improve yield. These advancements underscore the compound's potential for large-scale production in pharmaceutical settings.

In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 1-(3-Chlorophenyl)-3-{1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea exhibits moderate inhibitory effects on several kinases, making it a promising candidate for further exploration in oncology and inflammatory disease models. The compound's selectivity profile is currently under investigation to assess its potential as a lead molecule for drug development.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analytical methods provide critical insights into the molecular integrity and stability of CAS No. 946299-84-9, ensuring its reliability for downstream applications.

In conclusion, 1-(3-Chlorophenyl)-3-{1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea, identified by its CAS Registry Number CAS No. 946299-84-9, represents a significant advancement in organic synthesis and drug discovery. Its unique structural features and promising biological activity position it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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